molecular formula C20H23ClN2O B11422037 1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole CAS No. 871562-07-1

1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole

Cat. No.: B11422037
CAS No.: 871562-07-1
M. Wt: 342.9 g/mol
InChI Key: OXBFWTBGBWKCEU-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities, including antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Chlorophenoxybutyl Group: The chlorophenoxybutyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 4-chlorophenol with 1,4-dibromobutane to form 4-(4-chlorophenoxy)butyl bromide, which is then reacted with the benzimidazole core under basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-[4-(4-Chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antifungal and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression.

Comparison with Similar Compounds

  • 1-[4-(4-Chlorophenoxy)butyl]-2-methyl-1H-benzimidazole
  • 1-[4-(4-Chlorophenoxy)butyl]-2-ethyl-1H-benzimidazole
  • 1-[4-(4-Chlorophenoxy)butyl]-2-(tert-butyl)-1H-benzimidazole

Uniqueness: 1-[4-(4-Chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole is unique due to its specific structural features, such as the presence of the isopropyl group at the benzimidazole core. This structural variation can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.

Properties

CAS No.

871562-07-1

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

1-[4-(4-chlorophenoxy)butyl]-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C20H23ClN2O/c1-15(2)20-22-18-7-3-4-8-19(18)23(20)13-5-6-14-24-17-11-9-16(21)10-12-17/h3-4,7-12,15H,5-6,13-14H2,1-2H3

InChI Key

OXBFWTBGBWKCEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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